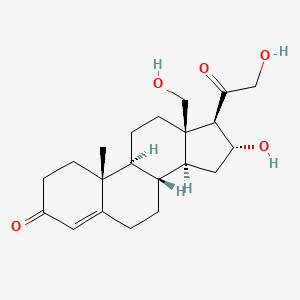
16,18-DH-Doca
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
16,18-Dihydroxydesoxycorticosterone, commonly referred to as 16,18-DH-Doca, is a steroid compound with the molecular formula C21H30O5. It consists of 30 hydrogen atoms, 21 carbon atoms, and 5 oxygen atoms . This compound is a derivative of desoxycorticosterone, a naturally occurring steroid hormone involved in the regulation of electrolyte and water balance in the body.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 16,18-Dihydroxydesoxycorticosterone typically involves multi-step organic reactions starting from desoxycorticosterone. The process includes hydroxylation reactions at the 16th and 18th positions of the steroid backbone. Common reagents used in these reactions include oxidizing agents such as potassium permanganate or osmium tetroxide under controlled conditions to achieve selective hydroxylation.
Industrial Production Methods
Industrial production of 16,18-Dihydroxydesoxycorticosterone may involve biotechnological approaches using microbial biotransformation. Specific strains of microorganisms are employed to introduce hydroxyl groups at the desired positions on the steroid nucleus. This method is advantageous due to its selectivity and environmentally friendly nature.
化学反应分析
Types of Reactions
16,18-Dihydroxydesoxycorticosterone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for halogenation; amines for amination reactions.
Major Products Formed
The major products formed from these reactions include ketones, carboxylic acids, alcohols, alkanes, halogenated steroids, and amino-steroids, depending on the specific reaction conditions and reagents used.
科学研究应用
16,18-Dihydroxydesoxycorticosterone has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex steroidal compounds.
Biology: Studied for its role in cellular processes and its interaction with steroid receptors.
Medicine: Investigated for its potential therapeutic effects in treating conditions related to electrolyte imbalance and hypertension.
Industry: Utilized in the production of steroid-based pharmaceuticals and as a biochemical tool in research laboratories.
作用机制
The mechanism of action of 16,18-Dihydroxydesoxycorticosterone involves its interaction with mineralocorticoid receptors in the body. Upon binding to these receptors, it influences the expression of genes involved in sodium and water reabsorption in the kidneys, thereby regulating blood pressure and electrolyte balance . The compound also affects the activity of enzymes such as NADPH oxidase, which plays a role in oxidative stress and inflammation pathways .
相似化合物的比较
16,18-Dihydroxydesoxycorticosterone can be compared with other similar steroid compounds such as:
Desoxycorticosterone: The parent compound, which lacks the hydroxyl groups at the 16th and 18th positions.
Corticosterone: Another steroid hormone involved in stress response and immune regulation.
Aldosterone: A mineralocorticoid hormone with a similar role in electrolyte balance but with different structural features.
The uniqueness of 16,18-Dihydroxydesoxycorticosterone lies in its specific hydroxylation pattern, which imparts distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
42280-41-1 |
|---|---|
分子式 |
C21H30O5 |
分子量 |
362.5 g/mol |
IUPAC 名称 |
(8R,9S,10R,13R,14S,16R,17R)-16-hydroxy-17-(2-hydroxyacetyl)-13-(hydroxymethyl)-10-methyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-20-6-4-13(24)8-12(20)2-3-14-15(20)5-7-21(11-23)16(14)9-17(25)19(21)18(26)10-22/h8,14-17,19,22-23,25H,2-7,9-11H2,1H3/t14-,15+,16+,17-,19-,20+,21-/m1/s1 |
InChI 键 |
LQDWRDKUGCBNNG-ZCFNEMSWSA-N |
SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4C(=O)CO)O)CO |
手性 SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3C[C@H]([C@@H]4C(=O)CO)O)CO |
规范 SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CC(C4C(=O)CO)O)CO |
同义词 |
16 alpha,18-dihydroxydeoxycorticosterone 16,18-DH-DOCA 16,18-dihydroxydesoxycorticosterone |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2R,3R,6R,7S,8S,9R,10R,12R,13S,15R,17S)-9-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-3-ethyl-2,10-dihydroxy-7-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-15-(2-methoxyethoxymethyl)-2,6,8,10,12,17-hexamethyl-4,16-dioxa-14-azabicyclo[11.3.1]heptadecan-5-one](/img/structure/B1234222.png)


![1-[(E)-furan-2-ylmethylideneamino]-3-methylthiourea](/img/structure/B1234230.png)

![(E)-2-cyano-3-[2-(2,6-dimethylmorpholin-4-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B1234233.png)
![(2Z,9E)-2,6,13-trimethyl-16-propan-2-yl-5-(3,4,5-trihydroxyoxan-2-yl)oxytetracyclo[9.7.0.03,7.013,17]octadeca-2,9-diene-10-carbaldehyde](/img/structure/B1234235.png)

![(2R)-2-{2-[1-(4-chlorophenyl)-1-phenylethoxy]ethyl}-1-methylpyrrolidine](/img/structure/B1234239.png)
![[(1S,6S,7S,8R,9R,13S,16S,18R)-8-acetyloxy-11-ethyl-5,7-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B1234240.png)
![2-[(4aS,8R)-4a,8-dimethyl-3,4,5,6,7,8-hexahydro-2H-naphthalen-2-yl]propan-2-ol](/img/structure/B1234241.png)



